molecular formula C13H19BrN2O B8671287 1-[3-(4-Bromophenoxy)propyl]piperazine

1-[3-(4-Bromophenoxy)propyl]piperazine

Cat. No.: B8671287
M. Wt: 299.21 g/mol
InChI Key: RHBYOMZYWBLCFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Bromophenoxy)propyl]piperazine is an organic compound with the molecular formula C13H18BrN2O. It is a derivative of piperazine, a chemical structure that contains a six-membered ring with two nitrogen atoms at opposite positions.

Preparation Methods

The synthesis of 1-[3-(4-Bromophenoxy)propyl]piperazine typically involves the reaction of 4-bromophenol with 1,3-dibromopropane to form 3-(4-bromophenoxy)propyl bromide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(4-Bromophenoxy)propyl]piperazine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(4-Bromophenoxy)propyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-Bromophenoxy)propyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in affecting neurotransmission and cellular signaling .

Comparison with Similar Compounds

1-[3-(4-Bromophenoxy)propyl]piperazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H19BrN2O

Molecular Weight

299.21 g/mol

IUPAC Name

1-[3-(4-bromophenoxy)propyl]piperazine

InChI

InChI=1S/C13H19BrN2O/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16/h2-5,15H,1,6-11H2

InChI Key

RHBYOMZYWBLCFZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCCOC2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of tert-butyl 4-(3-(4-bromophenoxy)propyl)piperazine-1-carboxylate (200 mg, 0.50 mmol) in ethyl acetate (10 mL) was added HCl/ethyl acetate (20 mL). The mixture was stirred at rt for 4 hours. The mixture was concentrated to give the title compound (150 mg, 100% yield) as a white solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
100%

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